Lasofoxifene tartrate
Overview
Description
Lasofoxifene (tartrate) is a nonsteroidal selective estrogen receptor modulator (SERM) that is used primarily for the prevention and treatment of osteoporosis and vaginal atrophy in postmenopausal women . It has also shown promise in reducing the incidence of estrogen receptor-positive breast cancer . Lasofoxifene is marketed under the brand name Fablyn and has been developed through a collaboration between Pfizer and Ligand Pharmaceuticals .
Scientific Research Applications
Lasofoxifene has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used for the prevention and treatment of osteoporosis and vaginal atrophy in postmenopausal women . It has also shown significant promise in reducing the incidence of estrogen receptor-positive breast cancer . In scientific research, lasofoxifene is used to study the effects of selective estrogen receptor modulators on various tissues and to explore its potential in treating other conditions such as breast cancer .
Mechanism of Action
Target of Action
Lasofoxifene tartrate is a non-steroidal 3rd generation selective estrogen receptor modulator (SERM) that selectively binds to both ERα and ERβ with high affinity . These estrogen receptors are found in various tissues throughout the body, including bone, breast, and uterine tissues .
Mode of Action
This compound interacts with its targets, the estrogen receptors, by mimicking or blocking the effects of estrogen depending on the target tissue . It exhibits both significant estrogenic and antiestrogenic activity both in vitro and in vivo, targeting any tissues that possess estrogen receptors, such as bone, uterus, breast, blood vessels, and liver .
Biochemical Pathways
Lasofoxifene mediates an agonist effect on estrogen receptors expressed on bone to mimic the positive effects of estrogen. This leads to a reduction in the production and lifespan of osteoclasts via altering the NF-kappaB ligand (RANKL)/RANK/osteoprotegerin system, and stimulation of osteoblast (the bone-forming cells) activity .
Pharmacokinetics
It is known that lasofoxifene has greatly improved oral bioavailability relative to tamoxifen and raloxifene, which may also be involved in its greater potency .
Result of Action
The primary result of this compound’s action is its anti-osteoporotic function. It is marketed for the prevention and treatment of osteoporosis and for the treatment of vaginal atrophy . It also inhibits primary tumor growth and metastases . In postmenopausal women with osteoporosis, Lasofoxifene at a dose of 0.5 mg per day was associated with reduced risks of nonvertebral and vertebral fractures, ER-positive breast cancer, coronary heart disease, and stroke but an increased risk of venous thromboembolic events .
Safety and Hazards
Future Directions
Lasofoxifene has shown promise in the treatment of therapy-resistant ER-positive metastatic breast cancer . It has been found to be more effective than fulvestrant at inhibiting primary tumor growth and reducing metastases . The results demonstrate the potential of using lasofoxifene as an effective therapy for women with advanced or metastatic ER+ breast cancers expressing the most common constitutively active ERα mutations .
Biochemical Analysis
Biochemical Properties
Lasofoxifene tartrate interacts with estrogen receptors, exhibiting both significant estrogenic and antiestrogenic activity both in vitro and in vivo . It targets any tissues that possess estrogen receptors, such as bone, uterus, breast, blood vessels, and liver .
Cellular Effects
This compound has been shown to have various effects on different types of cells. In postmenopausal women, it reduces bone resorption, bone loss, and low-density lipoprotein (LDL) cholesterol . It also exhibits significant estrogenic and antiestrogenic activity, targeting any tissues that possess estrogen receptors .
Molecular Mechanism
This compound mediates an agonist effect on estrogen receptors expressed on bone to mimic the positive effects of estrogen. This reduces the production and lifespan of osteoclasts via altering the NF-kappaB ligand (RANKL)/RANK/osteoprotegerin system, stimulating osteoblast (the bone-forming cells) activity, and additional effects on calcium .
Temporal Effects in Laboratory Settings
Its long half-life and bioavailability likely contribute to its observed potent inhibition of primary tumor growth and metastasis .
Dosage Effects in Animal Models
In animal models, this compound has been shown to inhibit primary tumor growth and reduce metastases to the lung and the liver
Metabolic Pathways
This compound undergoes Phase I oxidation via hepatic CYP3A4/CYP3A5 and CYP2D6, which accounts for nearly half of the total metabolism of this compound. Phase II conjugation reactions include glucuronidation and sulfation .
Transport and Distribution
This compound is highly bound to plasma proteins (>99%) where it predominantly binds to albumin and α1-acid glycoprotein . This suggests that it may be transported and distributed within cells and tissues via these proteins.
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the nucleus where it interacts with estrogen receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lasofoxifene involves several key steps, starting with the preparation of the intermediate compound 1-(2-[4-(6-methoxy-3,4-dihydronaphthalen-1-yl)phenoxy]ethyl)pyrrolidine . This intermediate is then subjected to further reactions to produce lasofoxifene. The process includes the use of solvents such as ethanol and involves purification steps to obtain the final crystalline form of lasofoxifene tartrate .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Lasofoxifene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolism and bioavailability .
Common Reagents and Conditions: Common reagents used in the reactions involving lasofoxifene include oxidizing agents, reducing agents, and solvents such as ethanol . The conditions for these reactions are carefully controlled to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions involving lasofoxifene include its metabolites, which are produced through phase I oxidation via hepatic enzymes and phase II conjugation reactions such as glucuronidation and sulfation .
Comparison with Similar Compounds
Lasofoxifene is compared with other selective estrogen receptor modulators such as tamoxifen and raloxifene . While all three compounds bind to estrogen receptors, lasofoxifene has a higher affinity for these receptors and exhibits greater potency . It also has improved oral bioavailability compared to tamoxifen and raloxifene . The unique properties of lasofoxifene make it a promising candidate for the treatment of osteoporosis and breast cancer.
List of Similar Compounds:- Tamoxifen
- Raloxifene
- Bazedoxifene
Lasofoxifene stands out due to its higher receptor affinity, greater potency, and improved bioavailability .
Properties
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO2.C4H6O6/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29;5-1(3(7)8)2(6)4(9)10/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2;1-2,5-6H,(H,7,8)(H,9,10)/t26-,28+;1-,2-/m10/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INEHJXCWEVNEDZ-LUDNRVPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60940655 | |
Record name | 2,3-Dihydroxybutanedioic acid--6-phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60940655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190791-29-8 | |
Record name | Lasofoxifene tartrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=190791-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lasofoxifene tartrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190791298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydroxybutanedioic acid--6-phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60940655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 190791-29-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LASOFOXIFENE TARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85X09V2GSO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.